

Application Notes and Protocols for Calcium Imaging with Substance P (2-11)

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Compound of Interest

Compound Name: Substance P (2-11)

Cat. No.: B15619606

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Introduction

Substance P (SP) is an undecapeptide neuropeptide belonging to the tachykinin family, known for its role as a potent neurotransmitter and neuromodulator in the central and peripheral nervous systems.[1][2] It exerts its biological effects primarily through the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR).[1][2] The interaction between Substance P and the NK1R is implicated in a variety of physiological processes, including pain transmission, inflammation, and smooth muscle contraction.[1] Upon binding to the NK1R, Substance P triggers a signaling cascade that leads to the mobilization of intracellular calcium ($[Ca^{2+}]_i$), a key second messenger in numerous cellular responses.[3][4]

Substance P is metabolized in vivo into various fragments. One such fragment is **Substance P (2-11)**, also known as Deca-Substance P. While research indicates that N-terminal truncated metabolites of Substance P, such as SP (2-11), retain the ability to increase intracellular calcium, detailed quantitative data on the potency of **Substance P (2-11)** in inducing calcium mobilization is not extensively reported.[1][4] Therefore, robust and detailed protocols are essential for researchers to characterize the activity of such fragments.

These application notes provide a comprehensive protocol for utilizing calcium imaging techniques to investigate the effects of **Substance P (2-11)** on intracellular calcium levels in cells expressing the NK1 receptor. This protocol is designed to enable researchers to determine the potency and efficacy of **Substance P (2-11)** and other related compounds.

Data Presentation

The following tables summarize quantitative data for Substance P and its fragment, **Substance P (2-11)**. This information is critical for experimental design, serving as a reference for expected outcomes and for the preparation of appropriate compound concentrations.

Table 1: Potency of Substance P and **Substance P (2-11)** in Functional Assays

Compound	Assay	Cell Line	Parameter	Value
Substance P	Intracellular Calcium ([Ca ²⁺] _i) Mobilization	NK1R-expressing HEK293 cells	-log EC ₅₀ (M)	8.5 ± 0.3[4]
Substance P (2-11)	Intracellular Calcium ([Ca ²⁺] _i) Mobilization	NK1R-expressing cells	EC ₅₀	To be determined by the user with the provided protocol.
Substance P	cAMP Accumulation	NK1R-expressing HEK293T cells	-log EC ₅₀ (M)	7.8 ± 0.1[4]
Substance P (2-11)	cAMP Accumulation	NK1R-expressing HEK293T cells	-log ED ₅₀ (M)	-7.4 ± 0.08[4]

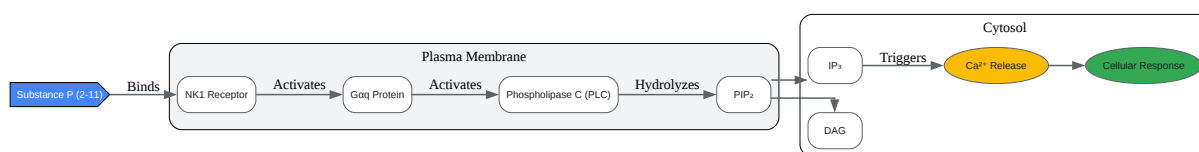
Table 2: Key Reagents and Recommended Concentrations for Calcium Imaging

Reagent	Stock Concentration	Working Concentration	Solvent
Fluo-4 AM	1-5 mM	1-5 μ M	Anhydrous DMSO
Pluronic® F-127	20% (w/v)	0.02-0.04% (w/v)	Anhydrous DMSO
Probenecid	100-250 mM	1-2.5 mM	1 M NaOH or physiological buffer
Substance P (Positive Control)	1 mM	1 pM - 10 μ M (for dose-response)	Sterile Water or appropriate buffer
Substance P (2-11)	1 mM	1 pM - 10 μ M (for dose-response)	Sterile Water or appropriate buffer

Signaling Pathways and Experimental Workflows

Substance P / NK1R Signaling Pathway

Substance P binding to the NK1 receptor initiates a signaling cascade primarily through the G α q protein. This activation of G α q stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytosol. This rapid increase in intracellular calcium concentration is a hallmark of NK1R activation and can be readily measured using calcium-sensitive fluorescent dyes.

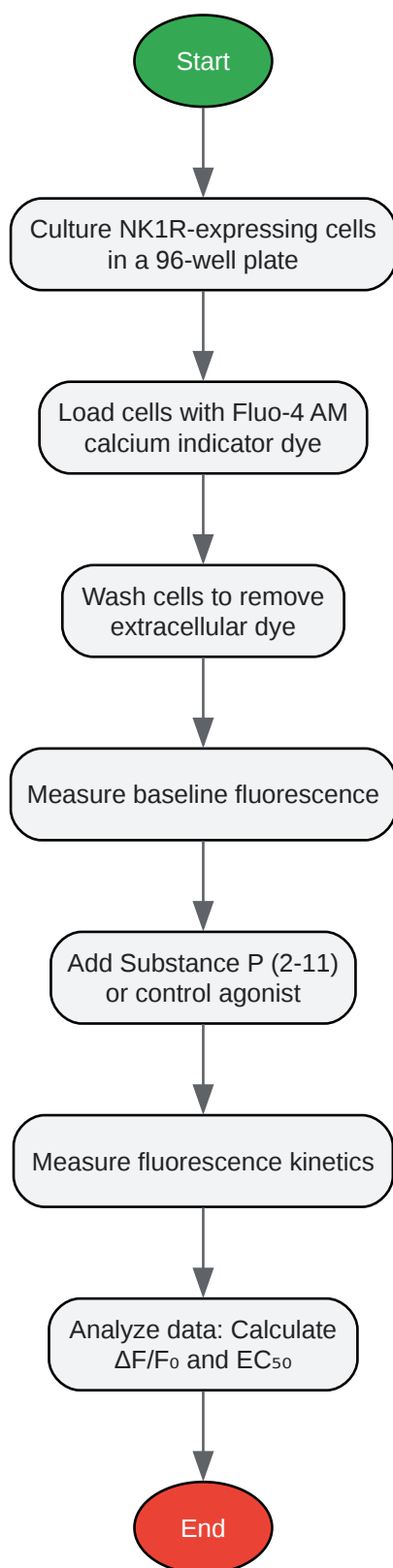


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NK1 Receptor Signaling Pathway for Calcium Mobilization.

Experimental Workflow for Intracellular Calcium Measurement

The following diagram outlines the general workflow for measuring intracellular calcium mobilization in response to **Substance P (2-11)** stimulation using a fluorescent calcium indicator like Fluo-4 AM.



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Workflow for a Calcium Imaging Assay.

Experimental Protocols

This section provides a detailed protocol for conducting a calcium imaging experiment to assess the activity of **Substance P (2-11)** on cells endogenously or recombinantly expressing the NK1 receptor.

Protocol 1: Intracellular Calcium Mobilization Assay using Fluo-4 AM

Materials:

- Cells expressing the human NK1 receptor (e.g., HEK293 or CHO cell lines)
- 96-well black, clear-bottom microplates
- **Substance P (2-11)**
- Substance P (full-length, as a positive control)
- Fluo-4 AM calcium indicator
- Pluronic® F-127
- Anhydrous DMSO
- Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
- Probenecid (optional)
- Fluorescence microplate reader with automated injection capabilities

Procedure:

- Cell Plating:
 - Seed NK1R-expressing cells into a 96-well black, clear-bottom microplate at a density of 40,000 to 80,000 cells per well.

- Culture overnight in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment and formation of a monolayer.
- Preparation of Reagents:
 - **Substance P (2-11)** and Substance P Stock Solutions: Prepare 1 mM stock solutions in sterile water or an appropriate buffer. Aliquot and store at -20°C or -80°C.
 - Fluo-4 AM Stock Solution: Prepare a 1-5 mM stock solution of Fluo-4 AM in anhydrous DMSO.
 - Pluronic® F-127 Stock Solution: Prepare a 20% (w/v) solution in anhydrous DMSO.
 - Dye-Loading Solution: On the day of the experiment, prepare the dye-loading solution. For a final concentration of 4 µM Fluo-4 AM and 0.02% Pluronic® F-127, mix equal volumes of the Fluo-4 AM and Pluronic® F-127 stock solutions. Dilute this mixture in HBSS with 20 mM HEPES to the final desired concentration. If using probenecid, add it to the loading solution to a final concentration of 1-2.5 mM to inhibit dye extrusion.
- Cell Loading:
 - Aspirate the culture medium from the cells.
 - Wash the cells once with 100 µL of HBSS with 20 mM HEPES.
 - Add 100 µL of the dye-loading solution to each well.
 - Incubate the plate at 37°C for 30-60 minutes in the dark.
- Washing:
 - Gently wash the cells twice with 100 µL of HBSS with 20 mM HEPES to remove extracellular dye.
 - After the final wash, add 100 µL of HBSS with 20 mM HEPES to each well.
- Measurement:

- Set the fluorescence microplate reader to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
- Record a baseline fluorescence reading for 10-20 seconds.
- Using the plate reader's automated injector, add 20 μ L of a 6X concentrated solution of **Substance P (2-11)** or the positive control (Substance P) to achieve the desired final concentration. A dose-response curve is typically generated using a range of concentrations.
- Continue to record fluorescence intensity for at least 60-120 seconds to capture the peak response and subsequent decay.
- Data Analysis:
 - The change in fluorescence is typically expressed as the ratio of the fluorescence signal (F) to the initial baseline fluorescence (F_0), denoted as $\Delta F/F_0$.
 - Plot the peak change in fluorescence against the logarithm of the agonist concentration to generate a dose-response curve.
 - Calculate the EC_{50} value, which is the concentration of the agonist that produces 50% of the maximal response.

Disclaimer: This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

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References

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